(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine

Chiral drug discovery Enantioselective binding Pyrrolidine pharmacophore

Pre-resolved (S)-enantiomer: essential P1 building block for DPP-4 inhibitors using β-aminobutanoyl linker architecture. The 3,4,5-trifluoro motif blocks CYP450 oxidation at all phenyl positions, delivering metabolic stability superior to non-fluorinated or regioisomeric analogs. (S)-configuration pre-establishes correct spatial orientation toward the catalytic serine, eliminating chiral resolution. Symmetric substitution removes aryl coupling regioselectivity issues. CNS-penetrant (LogP -0.59); also serves as chiral organocatalyst precursor. Buy pre-resolved enantiomer to avoid racemate bioactivity variability.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
Cat. No. B13325490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)6-1-2-14-5-6/h3-4,6,14H,1-2,5H2/t6-/m1/s1
InChIKeyHHSDWOQIXNBUGL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine: Chiral Building Block Baseline for Procurement Evaluation


(S)-3-(3,4,5-Trifluorophenyl)pyrrolidine (CAS not universally assigned for the single (S)-enantiomer; the racemic 3-(3,4,5-trifluorophenyl)pyrrolidine carries CAS 1260830-09-8) is a chiral, fluorinated pyrrolidine derivative with molecular formula C₁₀H₁₀F₃N and molecular weight 201.19 g·mol⁻¹ . The compound belongs to the class of 3-arylpyrrolidines, which are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates for dipeptidyl peptidase-4 (DPP-4) inhibitors, agrochemicals, and central nervous system (CNS) drug candidates [1]. The (S)-configured stereocenter at the pyrrolidine 3-position, combined with the symmetric 3,4,5-trifluorophenyl substitution pattern, distinguishes this compound from regioisomeric trifluorophenyl-pyrrolidines and non-fluorinated phenyl analogs in terms of both synthetic utility and the physicochemical properties of downstream products.

Why (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine Cannot Be Replaced by Generic Pyrrolidine Analogs


Generic substitution fails for (S)-3-(3,4,5-trifluorophenyl)pyrrolidine because three structural variables—fluorine substitution pattern, aryl ring attachment position, and absolute stereochemistry—simultaneously determine downstream biological and physicochemical outcomes. The 3,4,5-trifluorophenyl motif confers a distinct electronic profile compared to 2,4,5-trifluorophenyl or 2,3,6-trifluorophenyl isomers, influencing both the lipophilicity and metabolic stability of final compounds [1]. In the DPP-4 inhibitor pharmacophore, the trifluorophenyl moiety occupies the S1 pocket with defined spatial constraints; substituting the fluorine pattern alters binding affinity in a manner that cannot be predicted by single-parameter models [2]. Furthermore, the (S)-enantiomer is non-interchangeable with the (R)-enantiomer in chiral drug candidates—as demonstrated for related 3-arylpyrrolidine-based DPP-4 inhibitors, where (R,R) and (S,S) enantiomers exhibit divergent binding orientations and selectivity profiles [3]. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence: (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine vs. Closest Analogs


Chiral Identity Defines Binding Orientation: (S)-Enantiomer vs. (R)-Enantiomer in Pyrrolidine-Based Inhibitors

The stereochemical configuration at the pyrrolidine 3-position is not a passive structural feature—it is a primary driver of target binding geometry. Crystallographic evidence from enantiomerically pure 3-substituted pyrrolidine-based neuronal nitric oxide synthase (nNOS) inhibitors demonstrates that (R,R) and (S,S) enantiomers adopt two fundamentally different binding orientations within the same enzyme active site [1]. The (R,R) configuration conferred 3,800-fold selectivity over eNOS and 1,400-fold selectivity over iNOS, whereas the corresponding (S,S) enantiomers showed markedly reduced selectivity, demonstrating that chirality at the pyrrolidine ring dictates both potency and isoform discrimination [1]. When procuring (S)-3-(3,4,5-trifluorophenyl)pyrrolidine, the (S)-configuration pre-determines the stereochemical outcome of downstream coupling reactions and cannot be substituted with the racemate or (R)-enantiomer without fundamentally altering binding mode.

Chiral drug discovery Enantioselective binding Pyrrolidine pharmacophore

Fluorine Substitution Pattern Modulates Lipophilicity: 3,4,5-Trifluorophenyl vs. 2,4,5-Trifluorophenyl Isomers

The 3,4,5-trifluorophenyl substitution pattern confers a distinct calculated logP compared to regioisomeric trifluorophenyl-pyrrolidines, with implications for permeability, solubility, and metabolic stability of derived compounds. The calculated logP for 3-(3,4,5-trifluorophenyl)pyrrolidine from ChemExper is reported as -0.59 [1], while the MMsINC database lists a SlogP value of 3.72 for a trifluorophenyl-pyrrolidine derivative, highlighting the sensitivity of logP to both substitution pattern and calculation methodology [2]. The symmetric 3,4,5-trifluoro arrangement reduces the molecular dipole moment relative to asymmetric patterns (e.g., 2,4,5-trifluoro), potentially improving passive membrane permeability while maintaining metabolic stability conferred by fluorine blockade of para- and meta-positions [1]. This balance is critical for CNS drug discovery programs where both blood-brain barrier penetration and oxidative metabolism resistance are required.

Physicochemical profiling Fluorine medicinal chemistry LogP optimization

Pyrrolidine Ring Position Determines Pharmacophoric Geometry: 3-Aryl vs. 2-Aryl Pyrrolidine Scaffolds

The attachment position of the trifluorophenyl group on the pyrrolidine ring fundamentally alters the spatial presentation of the aromatic moiety relative to the amine handle. In the DPP-4 inhibitor pharmacophore, 3-substituted pyrrolidines with trifluorophenyl groups (classified as Group II gliptin-like structures with β-aminobutanoyl linker) bind in S1, S2, and S2 extensive domains, whereas 2-substituted pyrrolidine derivatives present the aryl group with a different vector angle, altering the fit within the S1 lipophilic pocket [1]. The co-crystallized DPP-4 inhibitor SAR analysis by Tomovic et al. establishes that the 3-aryl substitution geometry is essential for simultaneous S1 pocket occupancy and linker extension toward the catalytic serine [1]. Trelagliptin—a 3-substituted pyrrolidine with a 2,4,5-trifluorophenyl group and (3R,4S) stereochemistry—achieves DPP-4 IC₅₀ = 4 nM, demonstrating the potency achievable with the 3-aryl substitution architecture [2]. Substituting a 2-arylpyrrolidine scaffold would require complete re-optimization of the linker and P2 moiety.

Scaffold hopping Medicinal chemistry DPP-4 inhibitor design

Enantiomeric Purity Controls Downstream Synthetic Efficiency: (S)-Enantiomer vs. Racemate in Chiral Pool Synthesis

The (S)-3-(3,4,5-trifluorophenyl)pyrrolidine, when sourced as a single enantiomer, eliminates the need for chiral resolution steps in downstream synthesis. For structurally related chiral pyrrolidine intermediates, enantioselective synthetic methodologies have been developed—for example, phase-transfer catalytic α-alkylation of α-tert-butoxycarbonyllactams achieves construction of β-quaternary chiral pyrrolidine systems with high enantioselectivities [1]. The US patent process (US 9,447,036) for optionally substituted phenyl and pyridyl pyrrolidines describes multi-step synthetic routes to these intermediates, where the stereochemical outcome of the final hydrogenation step is influenced by the chiral integrity of upstream intermediates [2]. Procuring the pre-resolved (S)-enantiomer avoids the material loss (typically ~50%) and analytical burden associated with chiral chromatographic separation or diastereomeric salt resolution of the racemate. The CAS registry for (R)-2-(3,4,5-trifluorophenyl)pyrrolidine (CAS 1241682-60-9) is separately indexed from the racemic 3-substituted analog (CAS 1260830-09-8), confirming that regulatory and procurement workflows treat enantiomers as distinct chemical entities [3].

Asymmetric synthesis Chiral pool strategy Process chemistry

Procurement-Relevant Application Scenarios for (S)-3-(3,4,5-Trifluorophenyl)pyrrolidine


DPP-4 Inhibitor Lead Optimization: Building Block for S1 Pocket Occupancy

Medicinal chemistry teams developing gliptin-like DPP-4 inhibitors should prioritize (S)-3-(3,4,5-trifluorophenyl)pyrrolidine as the P1 fragment building block when the target product profile requires a β-aminobutanoyl linker architecture. As established by the co-crystallized SAR analysis, the 3-aryl pyrrolidine with trifluorophenyl substitution binds the S1, S2, and S2 extensive domains in a defined geometry [1]. The 3,4,5-trifluoro pattern provides metabolic stability through fluorine blockade at all three phenyl positions while the (S)-stereochemistry pre-establishes the correct spatial orientation for linker extension toward the catalytic serine. The class exemplar trelagliptin (2,4,5-trifluoro, (3R,4S)) achieved DPP-4 IC₅₀ = 4 nM, demonstrating the potency ceiling accessible through this scaffold class . The symmetric 3,4,5-substitution offers an advantage over 2,4,5-substitution in simplifying the synthetic route by eliminating regioselectivity challenges during aryl coupling steps.

CNS Drug Discovery: Fluorinated Pyrrolidine Scaffold with Optimized Brain Penetrance Potential

Programs targeting CNS indications—including cognitive enhancement, SV2A modulation, or glycine transporter inhibition—can leverage the (S)-3-(3,4,5-trifluorophenyl)pyrrolidine scaffold's favorable balance of lipophilicity and hydrogen-bonding capacity. The calculated logP of -0.59 (ChemExper) [1] combined with zero hydrogen-bond donors and three hydrogen-bond acceptors places this building block in a physicochemical space compatible with blood-brain barrier penetration while retaining sufficient polarity for aqueous solubility. The (S)-configuration at the pyrrolidine 3-position is critical for CNS targets where stereochemistry often controls receptor subtype selectivity; crystallographic evidence confirms that pyrrolidine enantiomers exhibit divergent binding orientations in enzyme active sites . The 3,4,5-trifluorophenyl motif enhances metabolic stability relative to non-fluorinated phenyl analogs by blocking cytochrome P450-mediated oxidative metabolism at the para- and both meta-positions.

Agrochemical Intermediate: Chiral Pyrrolidine for Pest Control Agents

The process patent US 9,447,036 (Bayer AG) explicitly identifies optionally substituted aryl and pyridyl pyrrolidines—including 3-(3,4,5-trifluorophenyl)pyrrolidine analogs—as key intermediates for the preparation of biologically active compounds targeting harmful pests (insects, acari, helminthes, nematodes) in agriculture, horticulture, and veterinary medicine [1]. Procurement of the pre-resolved (S)-enantiomer is particularly relevant for agrochemical development, where stereochemistry can influence both target-site activity and environmental fate (e.g., differential degradation rates of enantiomers in soil). The multi-step synthetic route described in the patent—involving trifluoroacetophenone condensation, cyclization, and catalytic hydrogenation—establishes the industrial feasibility of this scaffold class [1]. The 3,4,5-trifluoro substitution pattern provides enhanced environmental stability compared to mono- or difluoro analogs.

Asymmetric Catalysis and Chiral Ligand Design

The (S)-3-(3,4,5-trifluorophenyl)pyrrolidine scaffold serves as a precursor for chiral ligands and organocatalysts. A structurally related compound, (S)-2-[bis(3,4,5-trifluorophenyl)trimethylsilanyloxymethyl]pyrrolidine (derived from L-proline), has been successfully employed as an organocatalyst for enantioselective Michael addition of malonates to aromatic α,β-unsaturated aldehydes, yielding adducts with good to excellent enantioselectivities [1]. The electron-withdrawing 3,4,5-trifluorophenyl groups enhance the electrophilicity of catalytic intermediates, while the (S)-configuration of the pyrrolidine core directs the stereochemical outcome of bond formation. The symmetric trifluorophenyl substitution ensures a uniform electronic environment, which is advantageous for reaction reproducibility compared to asymmetric fluorination patterns that introduce electronic anisotropy.

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